molecular formula C18H20BrN3O2 B13469712 1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol

1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol

Cat. No.: B13469712
M. Wt: 390.3 g/mol
InChI Key: IFHGQNJKEPINGS-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol is a complex organic compound that features a bromophenoxy group, an imidazo[1,2-a]pyridine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine scaffold through condensation reactions, multicomponent reactions, or oxidative coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The bromophenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

1-(4-bromophenoxy)-3-(2-imidazo[1,2-a]pyridin-2-ylethylamino)propan-2-ol

InChI

InChI=1S/C18H20BrN3O2/c19-14-4-6-17(7-5-14)24-13-16(23)11-20-9-8-15-12-22-10-2-1-3-18(22)21-15/h1-7,10,12,16,20,23H,8-9,11,13H2

InChI Key

IFHGQNJKEPINGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNCC(COC3=CC=C(C=C3)Br)O

Origin of Product

United States

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